REACTION_CXSMILES
|
F[C:2]1[C:11]2[O:10][CH:9]([C:12]([NH2:14])=[O:13])[CH2:8][NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[Cl:15]C1C2OCCNC=2C=CC=1.CCC([O-])=O>>[Cl:15][C:2]1[C:11]2[O:10][CH:9]([C:12]([NH2:14])=[O:13])[CH2:8][NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=2NCC(OC21)C(=O)N
|
Name
|
3,4-dihydro-8-chloro-2H-1,4-benzoxazine 2-ethyl carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2NCCOC21.CCC(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2NCC(OC21)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |